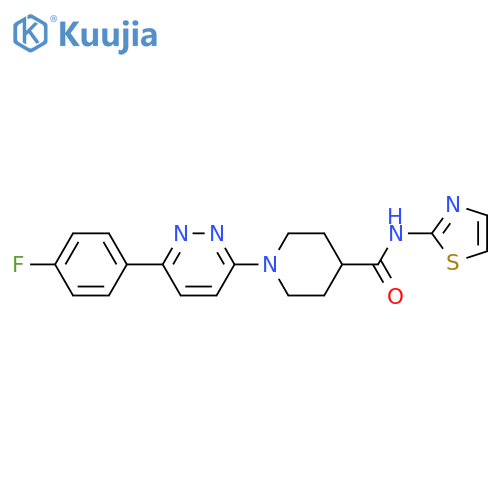

Cas no 1105232-22-1 (1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide)

1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

- 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

- VU0646330-1

- F5528-0562

- 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide

- AKOS024512320

- 1105232-22-1

-

- インチ: 1S/C19H18FN5OS/c20-15-3-1-13(2-4-15)16-5-6-17(24-23-16)25-10-7-14(8-11-25)18(26)22-19-21-9-12-27-19/h1-6,9,12,14H,7-8,10-11H2,(H,21,22,26)

- InChIKey: PYLRWMLHQNIZOO-UHFFFAOYSA-N

- ほほえんだ: N1(C2=NN=C(C3=CC=C(F)C=C3)C=C2)CCC(C(NC2=NC=CS2)=O)CC1

計算された属性

- せいみつぶんしりょう: 383.12160955g/mol

- どういたいしつりょう: 383.12160955g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 497

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 99.2Ų

1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5528-0562-40mg |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

1105232-22-1 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F5528-0562-20μmol |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

1105232-22-1 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F5528-0562-30mg |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

1105232-22-1 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F5528-0562-1mg |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

1105232-22-1 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F5528-0562-4mg |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

1105232-22-1 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5528-0562-2mg |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

1105232-22-1 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F5528-0562-5mg |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

1105232-22-1 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5528-0562-10mg |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

1105232-22-1 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F5528-0562-15mg |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

1105232-22-1 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F5528-0562-50mg |

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

1105232-22-1 | 50mg |

$240.0 | 2023-09-09 |

1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide 関連文献

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamideに関する追加情報

1-6-(4-Fluorophenyl)Pyridazin-3-Yl-N-(1,3-Thiazol-2-Yl)Piperidine-4-Carboxamide: A Comprehensive Overview

The compound with CAS No. 1105232-22-1, known as 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridazine ring fused with a piperidine moiety and a thiazole group. The integration of these structural elements contributes to its unique chemical properties and potential applications in drug development and advanced materials.

Recent studies have highlighted the importance of pyridazine derivatives in the development of novel therapeutic agents. The presence of the 4-fluorophenyl group in this compound introduces electronic effects that enhance its stability and reactivity. Additionally, the thiazole moiety is known for its ability to participate in hydrogen bonding and π-interactions, which are critical for molecular recognition and bioavailability. These features make this compound a promising candidate for further exploration in drug design.

The synthesis of 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Researchers have employed various strategies, including Suzuki coupling and Stille coupling reactions, to construct the pyridazine core. The introduction of the thiazole group has been achieved through nucleophilic substitution reactions, ensuring high yields and purity. These synthetic methods are not only efficient but also scalable, making them suitable for industrial applications.

In terms of biological activity, this compound has shown remarkable potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. Furthermore, its interaction with serine proteases suggests its potential as an antithrombotic agent. These findings underscore the importance of this compound in the development of novel therapeutics for inflammatory diseases and cardiovascular disorders.

The electronic properties of this compound have also been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies reveal that the pyridazine ring plays a critical role in determining the molecule's electronic structure, while the thiazole group enhances its conjugation and stability. Such insights are invaluable for designing materials with tailored electronic properties for applications in optoelectronics and energy storage.

From an environmental perspective, researchers have investigated the biodegradability and toxicity of this compound. Initial findings indicate that it exhibits low toxicity towards aquatic organisms, making it a safer alternative to traditional chemical agents. However, further studies are required to fully understand its environmental impact and ensure sustainable use.

In conclusion, 1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-Yl)piperidine-4-carboxamide represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, synthetic accessibility, and biological activity make it a valuable tool for researchers in academia and industry alike. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping the future of drug discovery and materials science.

1105232-22-1 (1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide) 関連製品

- 90873-35-1(ethyl 5-amino-4,6-dimethyl-pyridine-3-carboxylate)

- 83025-11-0(3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate)

- 951893-43-9(3-(2,3,5,6-Tetramethylphenyl)-1-propene)

- 1934596-46-9(Furan, 3-(4-chlorobutyl)tetrahydro-)

- 893997-57-4(4-ethoxy-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}benzamide)

- 198560-10-0(fmoc-homo-l-tyrosine)

- 1806438-93-6(2-Ethyl-4-hydrazinylmandelic acid)

- 1805396-15-9(2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol)

- 1447960-48-6(5-oxo-1-(propan-2-yl)pyrrolidine-3-carbaldehyde)

- 1526882-82-5(2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid)